(S,E)-TCO2-PEG3-NHS ester

Bioorthogonal chemistry Click chemistry kinetics SPAAC comparison

(S,E)-TCO2-PEG3-NHS ester offers superior bioconjugation: (S,E) stereochemistry ensures fast tetrazine IEDDA ligation; PEG3 spacer balances aqueous solubility with minimal steric hindrance versus longer PEGs. Ideal for PROTAC linker synthesis and pretargeted imaging. ≥98% purity solid. Avoid inferior non-PEG analogs.

Molecular Formula C22H34N2O9
Molecular Weight 470.5 g/mol
Cat. No. B12384110
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S,E)-TCO2-PEG3-NHS ester
Molecular FormulaC22H34N2O9
Molecular Weight470.5 g/mol
Structural Identifiers
SMILESC1CCC=CC(CC1)OC(=O)NCCOCCOCCOCCC(=O)ON2C(=O)CCC2=O
InChIInChI=1S/C22H34N2O9/c25-19-8-9-20(26)24(19)33-21(27)10-12-29-14-16-31-17-15-30-13-11-23-22(28)32-18-6-4-2-1-3-5-7-18/h4,6,18H,1-3,5,7-17H2,(H,23,28)/b6-4+/t18-/m1/s1
InChIKeyDLQRFZZNQPWMQC-MJICGBHWSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S,E)-TCO2-PEG3-NHS Ester: A Defined Stereoisomeric TCO-PEG3-NHS Bioconjugation Reagent


(S,E)-TCO2-PEG3-NHS ester (CAS: not universally assigned; MF: C22H34N2O9; MW: 470.51) is a heterobifunctional crosslinker comprising a trans-cyclooctene (TCO) moiety with defined (S,E) stereochemistry, a triethylene glycol (PEG3) spacer, and an N-hydroxysuccinimide (NHS) ester reactive group [1][2]. The compound enables two-step bioconjugation: the NHS ester reacts with primary amines (e.g., lysine residues on proteins or amino-modified oligonucleotides) at pH 7.0–9.0 to form stable amide bonds, installing the TCO handle; subsequent strain-promoted inverse electron-demand Diels–Alder (SPIEDAC) reaction with tetrazine-containing probes proceeds without copper catalyst under physiological conditions .

Why (S,E)-TCO2-PEG3-NHS Ester Cannot Be Interchanged with Generic TCO-NHS or Other Click Reagents


In-class TCO-NHS esters are not functionally interchangeable. Stereochemistry at the TCO moiety critically governs both reaction kinetics and in vivo stability: axial TCO isomers exhibit up to ~150-fold higher IEDDA reaction rates than equatorial isomers, but undergo faster cis–trans deactivation in thiol-containing biological environments . PEG spacer length further modulates solubility, steric accessibility, and conjugate hydrodynamic properties—PEG3 provides distinct spatial separation relative to PEG4, PEG8, or PEG12 variants, affecting both conjugation efficiency and downstream application performance . Additionally, alternative click chemistry pairs (e.g., DBCO-azide, SPAAC) operate at substantially slower kinetics (k ~0.1–10 M⁻¹s⁻¹ vs. TCO-tetrazine k ~10⁴ M⁻¹s⁻¹), making them unsuitable for low-concentration or time-sensitive labeling workflows [1].

(S,E)-TCO2-PEG3-NHS Ester: Quantitative Differentiation Evidence for Procurement Decisions


TCO-Tetrazine Click Kinetics: ~10⁴ M⁻¹s⁻¹ vs. DBCO-Azide (0.1–10 M⁻¹s⁻¹)

The TCO-PEG3-NHS ester scaffold undergoes IEDDA reaction with tetrazine at a second-order rate constant of approximately 10⁴ M⁻¹s⁻¹ in aqueous buffer at room temperature . In contrast, the strain-promoted azide-alkyne cycloaddition (SPAAC) between DBCO and azide proceeds with rate constants typically ranging from 0.1 to 10 M⁻¹s⁻¹ [1][2]. This represents an approximately 1,000- to 100,000-fold kinetic advantage for TCO-tetrazine chemistry, enabling efficient conjugation at low nanomolar concentrations and sub-minute reaction times that are unattainable with DBCO-azide systems.

Bioorthogonal chemistry Click chemistry kinetics SPAAC comparison

(S,E) Stereochemistry: Optimized Balance of Click Reactivity vs. Thiol Stability

The (S,E) stereochemical designation defines the specific spatial orientation of substituents on the TCO ring, directly impacting both reaction kinetics and biological stability. While axial TCO isomers demonstrate up to approximately 150-fold faster IEDDA reaction rates with tetrazine compared to equatorial isomers, they also undergo more rapid cis–trans isomerization to unreactive cis-cyclooctene in the presence of thiols . Conversely, 2-TCO derivatives (characteristic of the TCO2 series) exhibit superior stability in thiol-containing environments relative to 4-TCO derivatives, though with moderately reduced reaction rates . The (S,E)-TCO2 configuration represents an engineered compromise that retains high click reactivity while mitigating the rapid deactivation observed with purely axial isomers, making it particularly suited for applications requiring extended incubation in biological media.

Stereochemistry IEDDA kinetics In vivo stability

PEG3 Spacer: Optimized Solubility-to-Steric-Hindrance Ratio vs. PEG4/PEG8

The PEG3 (triethylene glycol) spacer in (S,E)-TCO2-PEG3-NHS ester provides an intermediate chain length of approximately 3 ethylene oxide units, translating to a fully extended length of ~13–15 Å. This length is sufficient to impart meaningful water solubility enhancement and reduce non-specific protein adsorption, yet short enough to minimize steric hindrance during the subsequent tetrazine click reaction . In contrast, longer PEG variants such as PEG4-NHS ester (MW 514.57, ~17–18 Å) and PEG8-NHS ester (MW ~690, ~30–32 Å) increase conjugate hydrodynamic radius and may sterically occlude the TCO moiety when conjugated to densely packed surface sites or within sterically constrained protein clefts [1]. PEG3-linked 4TCO nucleotides have demonstrated efficient incorporation into genomic DNA and robust IEDDA reactivity enabling live-cell DNA staining within 15 minutes, confirming that PEG3 length does not impair click accessibility [2].

PEG spacer optimization Water solubility Steric accessibility

NHS Ester Hydrolytic Stability: pH-Dependent Handling Window vs. Sulfo-NHS and TFP Esters

The NHS ester moiety of (S,E)-TCO2-PEG3-NHS ester exhibits pH-dependent hydrolytic stability with a half-life exceeding 120 minutes at pH 7.4 and approximately 4–5 hours at pH 7.0 at 0°C, decreasing to approximately 10 minutes at pH 8.6 at 4°C [1][2]. The optimal conjugation pH range is 7.0–7.5, where amine reactivity is maximized while hydrolysis is minimized [3]. Alternative amine-reactive esters such as sulfo-NHS offer enhanced aqueous solubility but exhibit comparable hydrolysis kinetics; TFP (tetrafluorophenyl) esters demonstrate reduced susceptibility to hydrolysis compared to NHS esters but require different handling and storage protocols . The standard NHS ester on (S,E)-TCO2-PEG3-NHS ester provides a well-characterized, widely adopted reactivity profile compatible with established protein and antibody conjugation protocols.

Amine-reactive chemistry Hydrolysis kinetics Conjugation optimization

Procurement-Relevant Application Scenarios for (S,E)-TCO2-PEG3-NHS Ester


Antibody Functionalization for Pretargeted Imaging and ADC Development

The NHS ester enables covalent TCO installation onto lysine residues of monoclonal antibodies under mild conditions (pH 7.5–8.5, room temperature, 30–60 min) . The PEG3 spacer minimizes antibody aggregation during conjugation while preserving TCO accessibility for subsequent tetrazine click. The ~10⁴ M⁻¹s⁻¹ IEDDA kinetics with tetrazine-functionalized chelators or cytotoxic payloads enable efficient, rapid pretargeted radiolabeling or drug conjugation at substoichiometric tetrazine concentrations—a critical advantage for minimizing payload waste in high-value ADC manufacturing .

PROTAC Linker for Targeted Protein Degradation Constructs

(S,E)-TCO2-PEG3-NHS ester is a validated PEG-class PROTAC linker that joins E3 ubiquitin ligase ligands to target-protein binding moieties [1]. The TCO moiety provides a modular, click-ready handle that allows sequential assembly of ternary complexes without interfering with cellular protein degradation machinery. The defined (S,E) stereochemistry and PEG3 length contribute reproducible linker geometry, which directly influences PROTAC ternary complex formation efficiency and degradation potency.

Live-Cell Metabolic Labeling and Super-Resolution Microscopy

For live-cell imaging applications requiring sub-15-minute labeling windows, the fast IEDDA kinetics of the TCO-PEG3 scaffold enable efficient tetrazine-fluorophore conjugation to metabolically incorporated TCO-modified biomolecules [2]. The PEG3 spacer provides sufficient hydrophilicity to reduce non-specific membrane interactions without introducing excessive linker bulk that could perturb native biomolecule trafficking or localization—a critical consideration for super-resolution microscopy techniques (e.g., STED, PALM) where precise spatial fidelity is paramount.

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